molecular formula C19H24N2O4 B5319527 6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B5319527
M. Wt: 344.4 g/mol
InChI Key: VKKAWRUTBGLDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to the receptor and preventing its activation by glutamate, this compound reduces the downstream signaling cascades that are involved in various physiological processes. This mechanism of action has been confirmed by several in vitro and in vivo studies.
Biochemical and physiological effects:
This compound has been shown to modulate various biochemical and physiological effects that are mediated by mGluR5. For example, it can reduce the release of glutamate and other neurotransmitters, inhibit the activation of intracellular signaling pathways, and alter the expression of genes that are involved in synaptic plasticity and neuronal function. These effects have been observed in various brain regions, including the cortex, hippocampus, and striatum.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in lab experiments is its high selectivity and potency for mGluR5. This allows researchers to specifically target this receptor and avoid off-target effects that may confound the results. Another advantage is the availability of various commercial sources of this compound, which makes it easy to obtain and use in experiments. However, there are also some limitations to using this compound, such as its potential for non-specific binding to other proteins or receptors, and the need to carefully control for factors such as dose, timing, and route of administration.

Future Directions

There are several future directions for research involving 6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid and mGluR5. One area of interest is the development of more selective and potent antagonists that can be used in clinical settings. Another area is the investigation of the role of mGluR5 in neuroinflammation and neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Finally, there is also a need for more studies to elucidate the downstream signaling pathways and molecular mechanisms that are involved in the effects of this compound and mGluR5 on various physiological processes.

Synthesis Methods

The synthesis of 6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, including the reaction of 3-cyclohexene-1-carboxylic acid with ethyl chloroformate to form the corresponding acid chloride, which is then reacted with N-(3-methoxyphenyl)piperazine to yield the desired product. The purity of this compound can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively used as a tool compound in scientific research to study the function and signaling pathways of mGluR5. It has been shown to modulate various physiological processes, including learning and memory, anxiety, depression, addiction, and pain perception. This compound has also been investigated as a potential therapeutic agent for the treatment of several neurological and psychiatric disorders, such as Fragile X syndrome, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-25-15-6-4-5-14(13-15)20-9-11-21(12-10-20)18(22)16-7-2-3-8-17(16)19(23)24/h2-6,13,16-17H,7-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKAWRUTBGLDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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